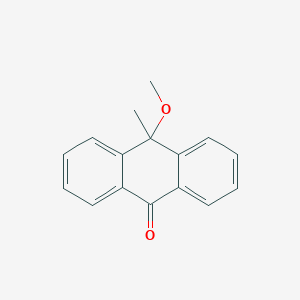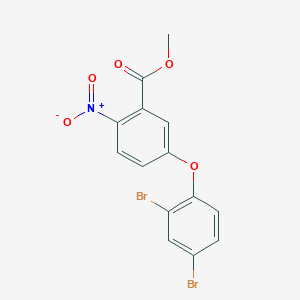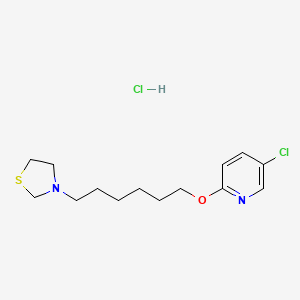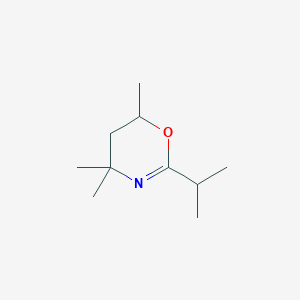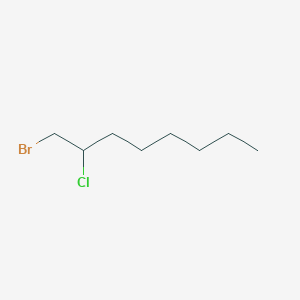
1-Bromo-2-chlorooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-chlorooctane is an organic compound with the molecular formula C8H16BrCl It belongs to the class of halogenated hydrocarbons, specifically alkyl halides, where both bromine and chlorine atoms are attached to an octane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chlorooctane can be synthesized through the halogenation of octane. One common method involves the radical halogenation process, where octane reacts with bromine and chlorine under UV light or heat to form the desired product. The reaction conditions typically include:
Temperature: Elevated temperatures to facilitate the reaction.
Catalyst: UV light or a radical initiator like peroxides.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Reactants: Octane, bromine, and chlorine.
Conditions: Controlled temperature and pressure to optimize the reaction rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-chlorooctane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by nucleophiles such as hydroxide ions, alkoxides, or amines.
Elimination Reactions (E1 and E2): Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxides, amines.
Bases: Potassium hydroxide, sodium ethoxide.
Solvents: Polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).
Major Products:
Substitution Products: Alcohols, ethers, amines.
Elimination Products: Alkenes such as 1-octene or 2-octene.
Aplicaciones Científicas De Investigación
1-Bromo-2-chlorooctane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the modification of biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-chlorooctane in chemical reactions involves the interaction of its halogen atoms with nucleophiles or bases. In nucleophilic substitution reactions, the bromine or chlorine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, a base abstracts a proton from the carbon adjacent to the halogen, resulting in the formation of a double bond and the release of the halogen as a leaving group.
Comparación Con Compuestos Similares
1-Bromo-2-chlorobutane: Another halogenated alkane with similar reactivity but a shorter carbon chain.
1-Bromo-2-chlorohexane: Similar structure with a six-carbon chain.
1-Bromo-2-chlorodecane: Similar structure with a ten-carbon chain.
Uniqueness: 1-Bromo-2-chlorooctane is unique due to its specific carbon chain length, which influences its physical properties and reactivity. Compared to shorter or longer chain analogs, it may exhibit different boiling points, solubility, and reactivity in various chemical reactions.
Propiedades
Número CAS |
51483-35-3 |
|---|---|
Fórmula molecular |
C8H16BrCl |
Peso molecular |
227.57 g/mol |
Nombre IUPAC |
1-bromo-2-chlorooctane |
InChI |
InChI=1S/C8H16BrCl/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3 |
Clave InChI |
IETACYJHUIBVTN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



-](/img/structure/B14657079.png)
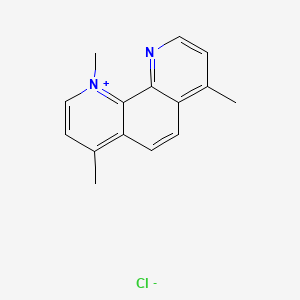
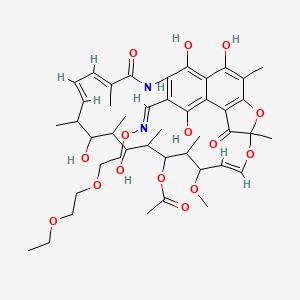
![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
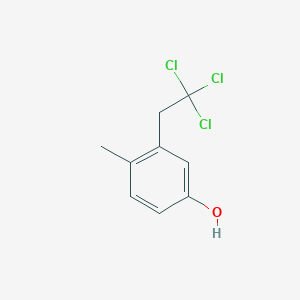
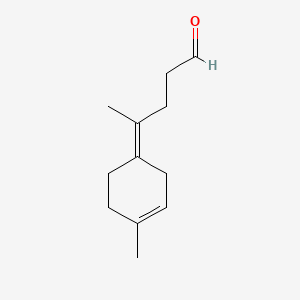
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)

